
4-(2-Aminoethyl)-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-2-fluoroaniline is a chemical compound that belongs to the class of fluoroaniline derivatives. This compound has attracted the attention of researchers due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Applications De Recherche Scientifique
4-(2-Aminoethyl)-2-fluoroaniline has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that 4-(2-Aminoethyl)-2-fluoroaniline has a cytotoxic effect on cancer cells and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-2-fluoroaniline is not fully understood. However, studies have suggested that this compound may exert its anticancer effects through the induction of oxidative stress and the inhibition of cell proliferation. Additionally, this compound may interact with metal ions in biological systems and form stable complexes, which can be detected through fluorescence.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(2-Aminoethyl)-2-fluoroaniline has a low toxicity profile and does not cause significant biochemical or physiological effects at low concentrations. However, at higher concentrations, this compound can induce oxidative stress and cause cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-Aminoethyl)-2-fluoroaniline in lab experiments is its high yield and relatively simple synthesis method. Additionally, this compound has a low toxicity profile, which makes it suitable for use in biological systems. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(2-Aminoethyl)-2-fluoroaniline. One direction is the further investigation of its potential as an anticancer agent. Additionally, the development of new fluorescent probes based on this compound for the detection of metal ions in biological systems is an area of interest. Furthermore, the synthesis of new derivatives of 4-(2-Aminoethyl)-2-fluoroaniline with improved solubility and bioactivity is an area of future research. Finally, the application of this compound in material science for the development of new functional materials is an area of interest.
Méthodes De Synthèse
The synthesis of 4-(2-Aminoethyl)-2-fluoroaniline can be achieved through various methods. One of the most common methods is the reductive amination of 2-fluoroaniline with ethylenediamine in the presence of a reducing agent such as sodium borohydride. This method provides a high yield of the desired product and is relatively simple to perform.
Propriétés
Numéro CAS |
180149-20-6 |
|---|---|
Nom du produit |
4-(2-Aminoethyl)-2-fluoroaniline |
Formule moléculaire |
C8H11FN2 |
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-2-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3-4,10-11H2 |
Clé InChI |
JJIWLXXJQYEJKR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCN)F)N |
SMILES canonique |
C1=CC(=C(C=C1CCN)F)N |
Synonymes |
Benzeneethanamine, 4-amino-3-fluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
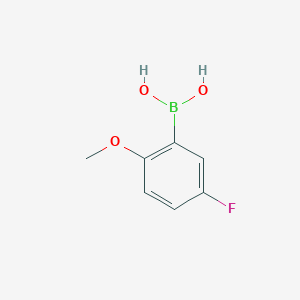
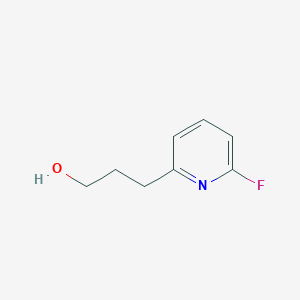
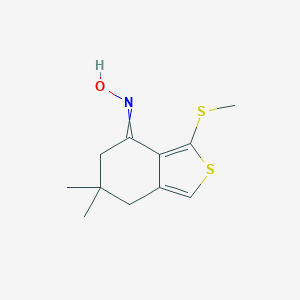
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
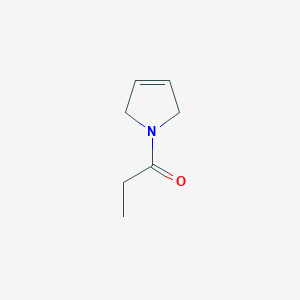
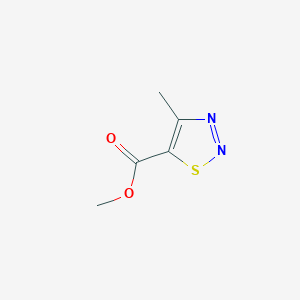
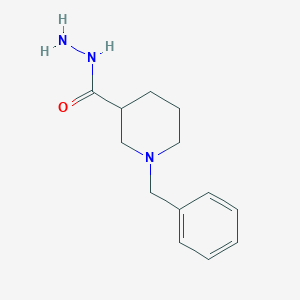
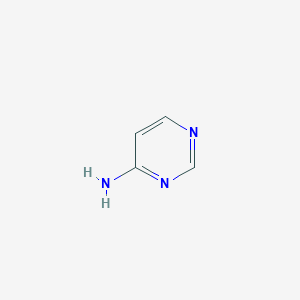

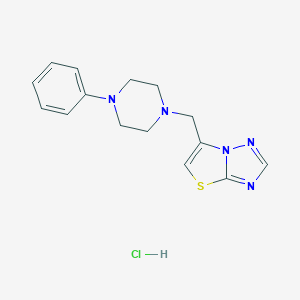
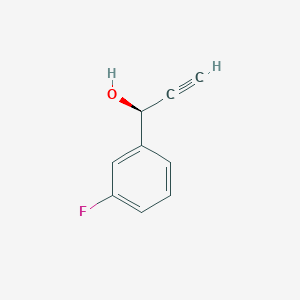
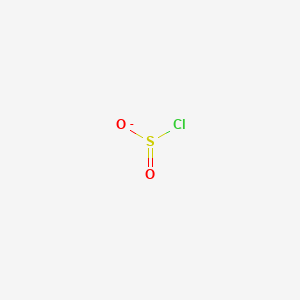
![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)